![molecular formula C20H13NO7 B2840246 methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate CAS No. 690214-88-1](/img/structure/B2840246.png)

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

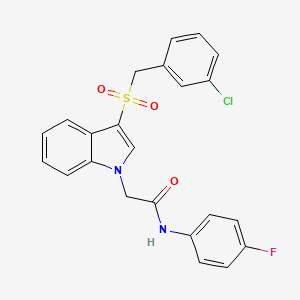

“Methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate” is a chemical compound. Unfortunately, there is limited information available about this specific compound. It’s important to note that the information available might not be fully up-to-date or complete .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series based on 1-[2-(6-nitro-4-oxo-2-phenyl-4H-quinazolin-3-yl)-ethyl]-3-phenyl-urea have been synthesized by an efficient synthetic protocol . Another example is the synthesis of 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 4-methoxybenzoate, which involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate.Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of “methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate” (also known as “methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate” or “SR-01000101946”), focusing on six unique applications:

Antimicrobial Activity

Methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate has shown promising antimicrobial properties. The compound’s structure, which includes a coumarin moiety, is known for its ability to inhibit the growth of various bacterial and fungal strains. Research indicates that this compound can be effective against pathogens such as Staphylococcus aureus and Escherichia coli, making it a potential candidate for developing new antimicrobial agents .

Antioxidant Properties

The presence of the nitro group and the coumarin core in this compound contributes to its antioxidant capabilities. Studies have demonstrated that methyl 4-[(1E)-3-(6-nitro-2-oxo-2H-chromen-3-yl)-3-oxoprop-1-en-1-yl]benzoate can scavenge free radicals and reduce oxidative stress. This property is particularly valuable in the development of therapeutic agents aimed at treating diseases associated with oxidative damage, such as neurodegenerative disorders .

Anticancer Potential

Research has explored the anticancer potential of this compound, focusing on its ability to induce apoptosis in cancer cells. The compound’s structure allows it to interact with cellular pathways that regulate cell death, making it a potential candidate for cancer therapy. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects

The compound’s antioxidant and anti-inflammatory properties also contribute to its neuroprotective effects. Research has shown that it can protect neuronal cells from damage caused by oxidative stress and inflammation. This makes it a potential candidate for developing treatments for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease.

Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant : Synthesis and biological evaluation of coumarin clubbed thiazines scaffolds as antimicrobial and antioxidant

properties

IUPAC Name |

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO7/c1-27-19(23)13-5-2-12(3-6-13)4-8-17(22)16-11-14-10-15(21(25)26)7-9-18(14)28-20(16)24/h2-11H,1H3/b8-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUYGWMWDYXVZNA-XBXARRHUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-nitrophenyl)amino]carbonyl}alanine](/img/structure/B2840164.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2840165.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(3,4-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2840167.png)

![2-[4-(Tert-butyl)phenoxy]-4-methyl-6-phenyl-3-pyridinyl methyl sulfone](/img/structure/B2840169.png)

![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840172.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propanamide](/img/structure/B2840174.png)

![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840177.png)

![(1H-indol-5-yl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2840179.png)

![N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2840182.png)